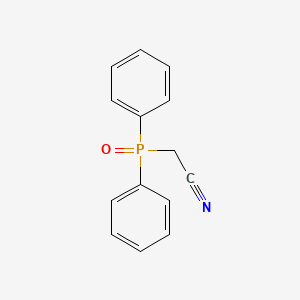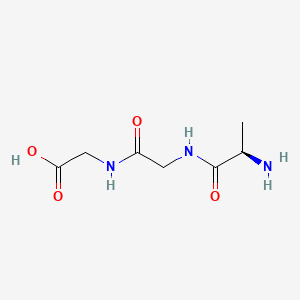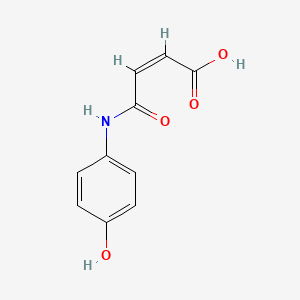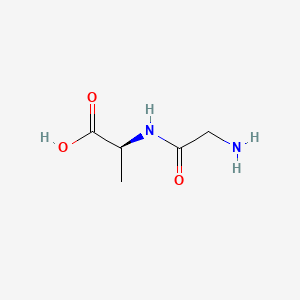
4-ブトキシフェニル-2-キノリン-4-カルボン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Butoxyphenyl)quinoline-4-carboxylic acid is a compound that belongs to the quinoline carboxylic acids family, which are known for their diverse biological activities and applications in medicinal chemistry. Although the provided papers do not directly discuss this specific compound, they do provide insights into the structural and functional characteristics of related quinoline carboxylic acids. For instance, the first paper discusses a compound with a carboxylic acid moiety attached to a quinoline ring, which is also the case for 2-(4-Butoxyphenyl)quinoline-4-carboxylic acid . The second paper explores a series of quinoline derivatives with antiallergy activity, highlighting the importance of the carboxylic acid moiety for biological activity .
Synthesis Analysis
The synthesis of quinoline carboxylic acid derivatives typically involves multi-step chemical reactions, including condensation and transformation processes. In the second paper, the synthesis of related compounds was achieved by condensing 2-aminoquinoline-3-carboxamides with dialkyl oxalates, followed by further chemical transformations . This suggests that a similar approach could be employed for the synthesis of 2-(4-Butoxyphenyl)quinoline-4-carboxylic acid, with modifications to incorporate the butoxyphenyl group at the appropriate position.
Molecular Structure Analysis
The molecular structure of quinoline carboxylic acids is crucial for their biological activity. The first paper provides a detailed analysis of the molecular structure using spectroscopic methods and density functional theory (DFT) calculations . These techniques could be applied to 2-(4-Butoxyphenyl)quinoline-4-carboxylic acid to determine its vibrational assignments, donor-acceptor interactions, and reactive sites, which are important for understanding its chemical behavior and potential interactions with biological targets.
Chemical Reactions Analysis
Quinoline carboxylic acids can participate in various chemical reactions, which are influenced by their functional groups and molecular structure. The first paper mentions the sensitivity of the compound towards autoxidation and degradation in the presence of water, which is investigated through bond dissociation energy (BDE) and radial distribution function (RDF) calculations . These findings could be relevant to 2-(4-Butoxyphenyl)quinoline-4-carboxylic acid, as its stability and reactivity under different conditions would be important for its practical applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline carboxylic acids, such as solubility, stability, and absorption, are influenced by their molecular structure. The second paper indicates that the presence of a carboxylic acid moiety at the 2 position affords optimal potency for antiallergy activity, and that esters are preferred for good oral absorption . This suggests that the physical and chemical properties of 2-(4-Butoxyphenyl)quinoline-4-carboxylic acid would be important for its efficacy and bioavailability in potential therapeutic applications.
科学的研究の応用
抗菌作用
4-ブトキシフェニル-2-キノリン-4-カルボン酸と構造的に類似した2-フェニルキノリン-4-カルボン酸誘導体は、その抗菌特性について研究されています . これらの化合物は、黄色ブドウ球菌に対して良好な抗菌活性を示しました . 一部の化合物は、大腸菌に対する阻害作用も示しました .
抗がん作用
2-フェニルキノリン-4-カルボン酸誘導体は、抗がん剤の開発に用いられてきました . それらは、ヒストン脱アセチル化酵素(HDAC)阻害剤のキャップ部分に導入されています . HDACは、ヒストンタンパク質のɛ-N-アセチルリジンアミノ基からアセチル基を除去する役割を担う酵素群です . HDACの過剰発現と異常な動員は、腫瘍形成とがんの悪化に密接に関連しています .
抗炎症作用
フェニルキノリン-4-カルボン酸誘導体は、その抗炎症作用で注目されています . ソースでは具体的なメカニズムと用途は詳しく説明されていませんが、これは4-ブトキシフェニル-2-キノリン-4-カルボン酸の研究と応用の可能性のある分野を示唆しています。
抗ウイルス作用
フェニルキノリン-4-カルボン酸誘導体は、その抗ウイルス作用でも注目されています . これは、4-ブトキシフェニル-2-キノリン-4-カルボン酸を抗ウイルス薬の開発に用いることができる可能性を示唆しています。
アルカリホスファターゼ阻害剤
キノリン-4-カルボン酸は、アルカリホスファターゼ阻害剤の開発のための非常に強力な足場として研究されてきました . これは、4-ブトキシフェニル-2-キノリン-4-カルボン酸を同様の用途に用いることができる可能性を示唆しています。
新規化合物の合成
4-ブトキシフェニル-2-キノリン-4-カルボン酸の構造は、新規化合物の合成の出発点として使用できます。 たとえば、アニリン、2-ニトロベンズアルデヒド、ピルビン酸から出発し、ドブナー反応、アミド化、還元、アシル化、アミノ化の順に反応させることで、一連の新しい2-フェニルキノリン-4-カルボン酸誘導体が合成されました .
作用機序
Target of Action
Quinoline derivatives have been reported to exhibit a wide range of biological activities, suggesting they may interact with multiple targets .
Mode of Action
Quinoline derivatives are known to interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Quinoline derivatives have been reported to influence several biochemical pathways, indicating a broad spectrum of activity .
Pharmacokinetics
It’s worth noting that compounds with higher lipophilicity, such as some quinoline derivatives, have displayed higher activity, suggesting a potential impact on bioavailability .
Result of Action
Some quinoline derivatives have been reported to exhibit anticancer activity, suggesting potential cellular effects .
Action Environment
The synthesis of quinoline derivatives has been reported to be influenced by various reaction conditions .
特性
IUPAC Name |
2-(4-butoxyphenyl)quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-2-3-12-24-15-10-8-14(9-11-15)19-13-17(20(22)23)16-6-4-5-7-18(16)21-19/h4-11,13H,2-3,12H2,1H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMIHKVGOARDBHB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80365609 |
Source


|
| Record name | 2-(4-butoxyphenyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80365609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
51842-70-7 |
Source


|
| Record name | 2-(4-butoxyphenyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80365609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




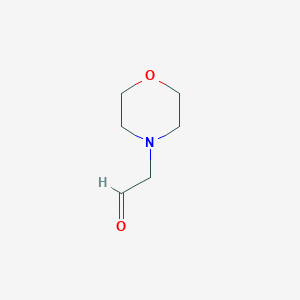
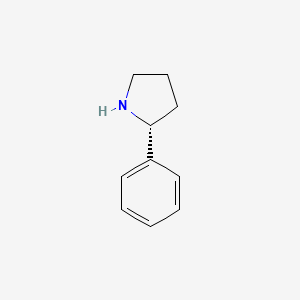

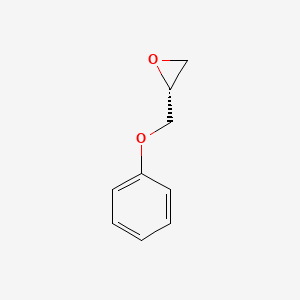
![[(Adamantane-1-carbonyl)-amino]-acetic acid](/img/structure/B1332721.png)
